N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-based acetamide derivative. Its structure includes:
- A 6-methylbenzo[d]thiazole core, providing aromatic and heterocyclic stability.
- A phenoxyacetamide moiety, enabling hydrogen bonding and hydrophobic interactions.
- A hydrochloride salt formulation, enhancing solubility for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S.ClH/c1-15-9-10-17-18(13-15)26-20(21-17)23(12-11-22(2)3)19(24)14-25-16-7-5-4-6-8-16;/h4-10,13H,11-12,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBSEFYASZIUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The compound features several significant structural components:
- Dimethylaminoethyl group : Enhances solubility and bioavailability.
- Benzo[d]thiazole moiety : Associated with various biological activities, including antimicrobial and anticancer properties.
- Phenoxyacetamide structure : May contribute to interactions with biological macromolecules.
The molecular formula is , with a molecular weight of approximately 373.90 g/mol.
Research indicates that compounds similar to this compound interact with biological macromolecules, potentially modulating their activity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, suggesting anticancer properties.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that affect cellular functions.
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific cellular pathways.
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines at concentrations as low as 10 µM. |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria with an MIC of 15 µg/mL. |
| Study 3 | Investigated the interaction with G-protein-coupled receptors, indicating potential for modulating neurotransmitter systems. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Position : The 6-position on the benzothiazole ring is frequently modified (e.g., methyl, fluoro, chloro, CF₃), influencing electronic properties and target binding .
- Side Chain Variations: Dimethylaminoethyl and diethylaminoethyl groups enhance solubility and cationic character, while phenoxy or phenylthio groups may improve membrane permeability .
Anticancer Potential
- VEGFR-2 Inhibition : Analogs like N-(6-nitrobenzo[d]thiazol-2-yl) derivatives exhibit VEGFR-2 inhibition (IC₅₀: 0.09–0.31 µM) via hydrophobic interactions and hydrogen bonding in molecular docking studies .
- Cytotoxicity : Compounds with electron-withdrawing groups (e.g., CF₃, nitro) show enhanced antiproliferative activity against cancer cell lines .
Antimicrobial Activity
- Thiazolidinone Hybrids: Compounds such as 2-thioxoacetamide derivatives () demonstrate antimicrobial properties, though the target compound’s activity remains unconfirmed .
Pharmacokinetic and Physicochemical Properties
Notes:
- The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs .
- Trifluoromethyl groups enhance metabolic stability but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
